[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol
Overview
Description
[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound that contains a triazole ring fused to a pyridazine ring with a thiol group at the 6th position
Mechanism of Action
Target of Action
The primary targets of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key player in DNA repair, and its inhibition can lead to the accumulation of DNA damage, particularly in cancer cells . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the activity of PARP-1 and EGFR, thereby disrupting DNA repair and cell proliferation . The compound’s interaction with these targets has been confirmed through molecular docking studies .
Biochemical Pathways
The inhibition of PARP-1 and EGFR by this compound affects multiple biochemical pathways. It disrupts the DNA repair pathway, leading to the accumulation of DNA damage . It also interferes with the EGFR signaling pathway, which can affect cell proliferation, migration, and survival .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for related compounds .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . Specifically, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .
Biochemical Analysis
Biochemical Properties
[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with several key enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to various downstream effects, such as reduced hydrolysis of acetylcholine by cholinesterase, which is significant in the context of neurodegenerative diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, for instance, this compound disrupts tubulin polymerization, leading to impaired cell division and ultimately cell death . Additionally, it can modulate the expression of genes involved in apoptosis, thereby promoting programmed cell death in malignant cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on microtubules, inhibiting tubulin polymerization . This binding disrupts the microtubule dynamics essential for cell division. Furthermore, this compound can inhibit specific enzymes by forming stable complexes with their active sites, leading to a decrease in enzyme activity. These interactions can result in altered gene expression, particularly genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions. The exact temporal dynamics can vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a significant role in its biotransformation. The metabolites of this compound can further interact with various biomolecules, potentially leading to secondary pharmacological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, which can influence its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with microtubules and enzymes . Additionally, it can be found in the nucleus, where it may influence gene expression by interacting with nuclear proteins. The localization is influenced by specific targeting signals and post-translational modifications that direct the compound to its sites of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 3,6-dichloropyridazine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the triazolopyridazine ring system. The thiol group can be introduced by subsequent reaction with thiourea under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or pyridazine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the triazole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole or pyridazine derivatives.
Substitution: Various substituted triazolo[4,3-b]pyridazine derivatives.
Scientific Research Applications
[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine
- [1,2,4]Triazolo[4,3-a]pyrazine
- [1,2,3]Triazolo[4,5-b]pyridazine
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazole and pyridazine rings also provides a versatile scaffold for the development of new compounds with diverse pharmacological properties .
Properties
IUPAC Name |
5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-2-1-4-7-6-3-9(4)8-5/h1-3H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVINVFBKZSHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2NC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359009 | |
Record name | STK741258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58826-44-1 | |
Record name | STK741258 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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